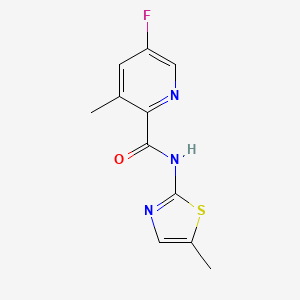

5-fluoro-3-methyl-N-(5-methyl-1,3-thiazol-2-yl)pyridine-2-carboxamide

Description

Properties

IUPAC Name |

5-fluoro-3-methyl-N-(5-methyl-1,3-thiazol-2-yl)pyridine-2-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H10FN3OS/c1-6-3-8(12)5-13-9(6)10(16)15-11-14-4-7(2)17-11/h3-5H,1-2H3,(H,14,15,16) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FHOSPKFMQCAMCQ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=CN=C1C(=O)NC2=NC=C(S2)C)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H10FN3OS | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

251.28 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-fluoro-3-methyl-N-(5-methyl-1,3-thiazol-2-yl)pyridine-2-carboxamide typically involves the formation of the thiazole ring followed by the attachment of the pyridine ring. One common method involves the reaction of 5-methyl-1,3-thiazole-2-amine with 5-fluoro-3-methylpyridine-2-carboxylic acid under appropriate conditions to form the desired compound. The reaction conditions often include the use of coupling agents such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and catalysts like DMAP (4-dimethylaminopyridine) to facilitate the formation of the amide bond.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving multiple steps of purification such as recrystallization or chromatography to ensure the final product meets the required specifications.

Chemical Reactions Analysis

Types of Reactions

5-fluoro-3-methyl-N-(5-methyl-1,3-thiazol-2-yl)pyridine-2-carboxamide can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized derivatives.

Reduction: Reduction reactions can be carried out to modify the functional groups present in the compound.

Substitution: The fluorine atom in the pyridine ring can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents such as potassium permanganate or hydrogen peroxide can be used.

Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are typically employed.

Substitution: Nucleophiles such as amines or thiols can be used for substitution reactions, often in the presence of a base like sodium hydroxide.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized derivatives with additional oxygen-containing functional groups, while substitution reactions can result in the replacement of the fluorine atom with other functional groups.

Scientific Research Applications

5-fluoro-3-methyl-N-(5-methyl-1,3-thiazol-2-yl)pyridine-2-carboxamide has several scientific research applications:

Medicinal Chemistry: The compound is studied for its potential as a therapeutic agent due to its biological activities.

Biology: It is used in biological studies to understand its effects on various biological pathways and targets.

Pharmaceuticals: The compound is explored for its potential use in drug development, particularly for its antimicrobial, antifungal, and anticancer properties.

Industry: It may be used in the development of new materials or as a precursor for other chemical compounds.

Mechanism of Action

The mechanism of action of 5-fluoro-3-methyl-N-(5-methyl-1,3-thiazol-2-yl)pyridine-2-carboxamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, leading to its potential anticancer properties.

Comparison with Similar Compounds

Positional Isomers and Substituent Effects

- 3-Fluoro-5-methyl-N-(5-methyl-1,3-thiazol-2-yl)pyridine-2-carboxamide (): Structural Difference: Fluorine and methyl groups are swapped (3-F vs. 5-F; 5-CH₃ vs. 3-CH₃). For example, the 5-fluoro substituent in the target compound may improve metabolic resistance compared to the 3-fluoro analog due to reduced steric hindrance near the carboxamide group .

Heterocyclic Amide Variations

- 5-Fluoro-6-methyl-N-(5-methyl-1,3,4-thiadiazol-2-yl)pyridine-2-carboxamide ():

- 5-Methyl-N-(1,3-thiazol-2-yl)isoxazole-4-carboxamide (): Structural Difference: Pyridine core replaced with isoxazole. This analog exhibits immunomodulatory activity, suggesting the carboxamide-thiazole motif is bioactive, but the core heterocycle dictates target specificity .

Carboxamide-Linked Sulfonamides and Other Moieties

- 4-((2-Hydroxybenzylidene)-amino-N-(1,3-thiazol-2-yl)benzene sulfonamide (L3) (): Structural Difference: Sulfonamide replaces carboxamide; benzene ring appended. Impact: The sulfonamide group increases acidity and solubility but may reduce cell permeability. L3 shows moderate cytotoxicity against breast cancer cells, highlighting the importance of the thiazole moiety in bioactivity .

- N-(4-Methyl-1,3-thiazol-2-yl)propanamide (): Structural Difference: Simpler aliphatic carboxamide without aromatic rings.

Key Research Findings and Implications

Positional Isomerism : Fluorine and methyl group positions on pyridine significantly influence electronic and steric properties. The 5-fluoro-3-methyl configuration in the target compound may offer optimal metabolic stability and target engagement .

Heterocyclic Amide Choice : Thiazole vs. thiadiazole alters polarity and binding kinetics. Thiazole’s balance of lipophilicity and hydrogen-bonding capacity makes it favorable for membrane penetration .

Core Heterocycle : Pyridine’s aromaticity and planar structure enhance π-π interactions with biological targets, whereas isoxazole or sulfonamide-containing analogs prioritize different electronic profiles .

Biological Activity

5-Fluoro-3-methyl-N-(5-methyl-1,3-thiazol-2-yl)pyridine-2-carboxamide is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological effects, mechanisms of action, and relevant case studies.

- Molecular Formula : C₁₁H₁₀FN₃OS

- Molecular Weight : 251.28 g/mol

- CAS Number : 2415584-57-3

Biological Activity Overview

Research indicates that thiazole derivatives, including this compound, exhibit a range of biological activities. These activities include:

- Anticancer Properties : Some thiazole derivatives have shown cytotoxic effects against various cancer cell lines.

- Neuropharmacological Effects : Compounds in this class may act as modulators of neurotransmitter receptors.

- Antimicrobial Activity : Certain derivatives have demonstrated effectiveness against bacterial strains.

Anticancer Activity

A study published in Molecules investigated the cytotoxic effects of thiazole derivatives on cancer cell lines. The compound MMH-5, a related thiazole derivative, exhibited significant cytotoxicity, with cell viability dropping below 6.79% for all tested cancer cell lines and 17.52% for normal cells . This suggests that this compound may also possess similar properties.

Neuropharmacological Effects

Research has focused on the interaction of thiazole derivatives with AMPA receptors, which are critical for fast synaptic transmission in the central nervous system. The compound MMH-5 was identified as a negative allosteric modulator of GluA2 AMPA receptors, significantly affecting current amplitude and receptor kinetics . This modulation indicates potential therapeutic applications in neurological disorders.

Antimicrobial Activity

Thiazole derivatives have been explored for their antimicrobial properties. A study indicated that certain thiazoles showed promising activity against various bacterial strains, suggesting that 5-fluoro derivatives may also contribute to this field .

Structure–Activity Relationship (SAR)

The presence of electron-withdrawing groups such as fluorine enhances the biological activity of thiazole derivatives. The SAR studies indicate that modifications to the thiazole ring can significantly affect the potency and selectivity of these compounds .

Case Studies

-

Cytotoxicity Assay : In vitro studies demonstrated that compounds similar to this compound exhibited cytotoxicity against breast and lung cancer cell lines.

Compound Cell Line Viability (%) MMH-5 MCF7 (Breast) <6.79 MMH-4 A549 (Lung) <10 - Neuropharmacological Study : A study assessing the effects of thiazole derivatives on AMPA receptors found that MMH-5 reduced desensitization rates significantly, indicating its potential role in modulating synaptic transmission .

Q & A

Q. How can the synthesis of 5-fluoro-3-methyl-N-(5-methyl-1,3-thiazol-2-yl)pyridine-2-carboxamide be optimized for higher yield and purity?

- Methodological Answer : Synthesis optimization involves multi-step reactions with stringent control of parameters:

- Reaction Conditions : Use solvents like dimethylformamide (DMF) or dichloromethane (DCM) for solubility and reactivity. Catalysts (e.g., trifluoroacetic acid) and reagents (e.g., phosphorus oxychloride) are critical for cyclization and coupling steps .

- Monitoring : Thin-layer chromatography (TLC) and high-performance liquid chromatography (HPLC) track reaction progress and intermediate purity .

- Purification : Column chromatography or recrystallization improves final product purity. Yield optimization may require iterative adjustments to temperature (e.g., reflux conditions) and stoichiometric ratios .

Q. What spectroscopic techniques are most effective for confirming the structure of this compound?

- Methodological Answer :

- Nuclear Magnetic Resonance (NMR) : ¹H and ¹³C NMR confirm proton environments and carbon frameworks, particularly for distinguishing pyridine, thiazole, and fluorinated moieties .

- Mass Spectrometry (MS) : High-resolution MS (HRMS) validates molecular weight and fragmentation patterns .

- X-ray Crystallography : For crystalline derivatives, single-crystal X-ray diffraction provides unambiguous structural confirmation, as demonstrated for analogous thiazole-carboxamide compounds .

Q. How can solubility and stability be assessed under experimental conditions?

- Methodological Answer :

- Solubility Screening : Test in polar (e.g., DMSO, ethanol) and non-polar solvents (e.g., DCM) to identify optimal solvents for biological assays .

- Stability Studies : Use accelerated stability testing under varying pH, temperature, and light exposure. Monitor degradation via HPLC or UV-Vis spectroscopy .

Advanced Research Questions

Q. What is the hypothesized mechanism of action based on structural analogs?

- Methodological Answer :

- Target Identification : Analogous compounds with pyridine-thiazole scaffolds show activity against kinases, microbial enzymes, or inflammatory targets .

- Enzyme Inhibition Assays : Design fluorometric or calorimetric assays (e.g., ATPase or protease inhibition) to quantify interactions. Reference studies on structurally similar antimicrobial or anticancer agents .

Q. How can structure-activity relationship (SAR) studies be designed for this compound?

- Methodological Answer :

- Substituent Variation : Modify fluorine position, methyl groups, or thiazole substituents. For example, replace 5-methyl-thiazole with nitro- or chloro-thiazole to assess electronic effects .

- Biological Testing : Screen derivatives in cell-based assays (e.g., cytotoxicity, antimicrobial susceptibility) to correlate structural changes with activity .

Q. How should contradictions in biological activity data between studies be addressed?

- Methodological Answer :

- Purity Verification : Re-analyze compound batches via HPLC to rule out impurities affecting results .

- Assay Reproducibility : Validate protocols using positive/negative controls. Cross-test in orthogonal assays (e.g., enzymatic vs. cell-based) .

- Meta-Analysis : Compare data across studies with standardized metrics (e.g., IC₅₀ values) to identify confounding variables .

Q. What computational modeling approaches are suitable for predicting binding interactions?

- Methodological Answer :

- Molecular Docking : Use software like AutoDock or Schrödinger to simulate interactions with hypothesized targets (e.g., kinases or GPCRs). Validate with crystallographic data from analogs .

- QSAR Modeling : Develop quantitative models using descriptors like logP, polar surface area, and electronic parameters to predict activity .

Q. What challenges arise in transitioning from in vitro to in vivo testing?

- Methodological Answer :

- ADME Profiling : Assess absorption (e.g., Caco-2 permeability), metabolic stability (e.g., liver microsomes), and plasma protein binding .

- Toxicity Screening : Conduct acute toxicity studies in rodent models, monitoring organ-specific effects via histopathology .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.